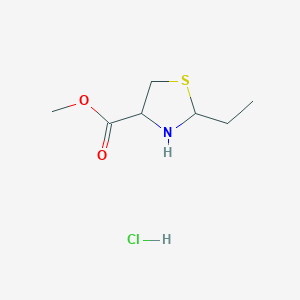

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Overview

Description

“Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a cyclic secondary amino acid derivative . The thiazolidine-2-carboxylic acid (Thz) moiety can exhibit ACE (angiotensin converting enzyme) inhibitor activity in vivo .

Synthesis Analysis

The synthesis of thiazolidine derivatives has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The most common approach is the preparation of aldehydes having a labile ester in the proximity such that the thiazolidine product . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis

The structure of “this compound” is a thiazolidine ring structure . The species underwent rapid interconversion with the change in pD, confirming that the structure observed at pD 7.4 is indeed a thiazolidine ring structure .Chemical Reactions Analysis

The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . The reaction requires acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .Scientific Research Applications

Synthesis and Derivative Development

The synthesis of Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride and its derivatives has been a significant area of interest, leading to the development of novel compounds with potential biochemical applications. For instance, novel derivatives designed as angiotensin-converting enzyme (ACE) inhibitors were synthesized, highlighting the compound's role in medicinal chemistry (Wu Leifang, 2012). Similarly, the compound served as a precursor in the synthesis of thiazole-4-carboxylic acid through oxidation and hydrolysis reactions, showcasing its versatility in organic synthesis (Lv Xin-yu, 2012).

Chemical Transformations

Chemical transformations involving this compound have led to the creation of novel heterocyclic systems, such as the first examples of 2H-Thiopirano[3,4-c]pyrazol-7-one derivatives. This work demonstrates the compound's utility in expanding chemical libraries with new heterocyclic structures (T. Chaban, Y. Matiichuk, V. Matiychuk, 2020).

Biological Applications

The safener activity of novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates derived from this compound was studied, with findings indicating protective effects on maize against chlorimuron-ethyl injury. This research suggests potential agricultural applications of the compound in enhancing the resistance of crops to herbicides (Li-xia Zhao, Hao Wu, Y. Zou, Qing-Rui Wang, Ying Fu, Chunyan Li, F. Ye, 2018).

Antioxidant and Antitumor Activities

Investigations into the antioxidant and antitumor activities of thiazolidine and thiazolidinone derivatives synthesized from this compound have been conducted. Some derivatives exhibited promising activities, underscoring the compound's potential in developing new therapeutic agents (M. Gouda, A. Abu‐Hashem, 2011).

Mechanism of Action

Target of Action

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity

Mode of Action

Thiazolidine derivatives, in general, have been known to interact with various biological targets, leading to a range of responses .

Biochemical Pathways

Thiazolidine derivatives are known to exhibit a diversity of biological responses, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Action Environment

It’s known that the reaction of 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction that has been explored over the years . It’s generally believed that the reaction requires acidic pH and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

Safety and Hazards

Future Directions

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name |

methyl 2-ethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-3-6-8-5(4-11-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERCNSXRMPUVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NC(CS1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)

![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)